1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide
Brand Name: Vulcanchem
CAS No.: 41988-53-8
VCID: VC16984252
InChI: InChI=1S/C16H26N6O/c1-3-22-10-4-5-13(22)11-19-15(17)21-16(18)20-12-6-8-14(23-2)9-7-12/h6-9,13H,3-5,10-11H2,1-2H3,(H5,17,18,19,20,21)
SMILES:
Molecular Formula: C16H26N6O
Molecular Weight: 318.42 g/mol

1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide

CAS No.: 41988-53-8

Cat. No.: VC16984252

Molecular Formula: C16H26N6O

Molecular Weight: 318.42 g/mol

* For research use only. Not for human or veterinary use.

1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide - 41988-53-8

Specification

CAS No. 41988-53-8
Molecular Formula C16H26N6O
Molecular Weight 318.42 g/mol
IUPAC Name (1E)-1-[amino-(4-methoxyanilino)methylidene]-2-[(1-ethylpyrrolidin-2-yl)methyl]guanidine
Standard InChI InChI=1S/C16H26N6O/c1-3-22-10-4-5-13(22)11-19-15(17)21-16(18)20-12-6-8-14(23-2)9-7-12/h6-9,13H,3-5,10-11H2,1-2H3,(H5,17,18,19,20,21)
Standard InChI Key USFOURJIXLSLPJ-UHFFFAOYSA-N
Isomeric SMILES CCN1CCCC1CN=C(N)/N=C(\N)/NC2=CC=C(C=C2)OC
Canonical SMILES CCN1CCCC1CN=C(N)N=C(N)NC2=CC=C(C=C2)OC

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a biguanide backbone substituted with a 4-methoxyphenyl group at the 5-position and a 1-ethyl-2-pyrrolidinylmethyl moiety at the 1-position. This configuration introduces both hydrophilic (biguanide) and lipophilic (aromatic and heterocyclic) regions, potentially influencing its bioavailability and target interactions.

Table 1: Key Chemical Properties

PropertyValue
CAS No.41988-53-8
Molecular FormulaC₁₆H₂₆N₆O
Molecular Weight318.42 g/mol
IUPAC Name(1E)-1-[amino-(4-methoxyanilino)methylidene]-2-[(1-ethylpyrrolidin-2-yl)methyl]guanidine
SMILESCCN1CCCC1CN=C(N)N=C(N)NC2=CC=C(C=C2)OC

The presence of the 4-methoxyphenyl group may enhance membrane permeability compared to simpler biguanides, while the pyrrolidinylmethyl side chain could confer conformational flexibility for receptor binding.

Synthetic Pathways

Though no explicit synthesis route is documented for this compound, analogous biguanides are typically synthesized via:

  • Condensation reactions between cyanoguanidine and primary amines.

  • Nucleophilic substitution of chloroguanidines with amine-containing side chains.
    The ethyl-pyrrolidinylmethyl moiety likely originates from a pre-functionalized amine precursor, coupled to the biguanide core under basic conditions.

ActivityPotential MechanismSupporting Evidence Class
AntidiabeticAMPK activation via mitochondrial inhibitionStructural analogy to metformin
AntimicrobialDisruption of bacterial metal homeostasisBiguanide chelation capacity
AntiviralInhibition of viral envelope fusionHydrophobic moiety interactions

Receptor Binding Simulations

Molecular docking studies of similar compounds suggest that the pyrrolidinylmethyl group may engage in van der Waals interactions with hydrophobic protein pockets, while the biguanide moiety coordinates polar residues. For example, the ethyl-pyrrolidinyl chain could mimic natural ligands of G protein-coupled receptors (GPCRs), though experimental validation is lacking.

Research Gaps and Future Directions

Priority Investigations

  • In vitro screening against diabetes-related targets (e.g., AMPK, insulin receptor).

  • Antimicrobial assays using Gram-positive/negative and fungal strains.

  • Pharmacokinetic profiling to assess oral bioavailability and metabolic stability.

Structural Optimization

  • Electron-withdrawing substituents on the phenyl ring to enhance target affinity.

  • Isosteric replacement of the pyrrolidine ring with azetidine for improved metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator